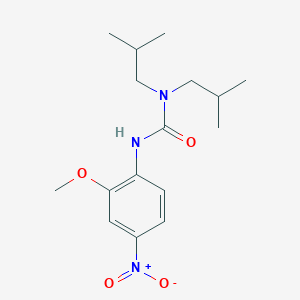![molecular formula C15H13IN2O3 B4119762 methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4119762.png)
methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate, also known as MI-CarbO, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics and cell division. methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate binds to the colchicine site on tubulin, preventing the binding of microtubule-associated proteins and disrupting the formation of the mitotic spindle. This results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has several advantages for lab experiments, including its high purity, low toxicity, and selectivity towards cancer cells. However, methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has some limitations, including its low solubility in water and its instability in acidic conditions. These limitations can be overcome through the use of appropriate solvents and pH conditions.
Orientations Futures
Methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has several potential future directions for research, including the development of more efficient synthesis methods, the optimization of its anti-cancer activity, and the investigation of its potential applications in other fields, such as imaging and drug delivery. Moreover, the development of methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate derivatives with improved pharmacokinetic properties and selectivity towards specific cancer types could lead to the development of more effective cancer therapies.
Conclusion
In conclusion, methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate is a promising chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis method has been optimized to achieve high yields and purity of the final product. methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has been used as a fluorescent probe for imaging of cancer cells, enabling the detection and monitoring of cancer progression. methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has several advantages for lab experiments, including its high purity, low toxicity, and selectivity towards cancer cells. However, methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has some limitations, including its low solubility in water and its instability in acidic conditions. Future research directions for methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate include the development of more efficient synthesis methods, the optimization of its anti-cancer activity, and the investigation of its potential applications in other fields.
Applications De Recherche Scientifique
Methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in various fields, including cancer research, drug discovery, and imaging. methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate has been used as a fluorescent probe for imaging of cancer cells, enabling the detection and monitoring of cancer progression.
Propriétés
IUPAC Name |
methyl 2-[(4-iodophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVSRJQKNLCPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-iodophenyl)carbamoyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119679.png)
![4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4119708.png)


![N-[4-(aminosulfonyl)phenyl]-2-(2-phenylbutanoyl)hydrazinecarbothioamide](/img/structure/B4119729.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B4119742.png)
![3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119748.png)

![N-(3-methoxypropyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4119758.png)
![dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4119763.png)

![methyl 2-[({[4-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119785.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4119798.png)